N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1353943-72-2
VCID: VC8232245
InChI: InChI=1S/C12H22N2O/c1-9(15)14(10-7-8-10)12-6-4-3-5-11(12)13-2/h10-13H,3-8H2,1-2H3
SMILES: CC(=O)N(C1CC1)C2CCCCC2NC
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide

CAS No.: 1353943-72-2

Cat. No.: VC8232245

Molecular Formula: C12H22N2O

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide - 1353943-72-2

Specification

CAS No. 1353943-72-2
Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
IUPAC Name N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide
Standard InChI InChI=1S/C12H22N2O/c1-9(15)14(10-7-8-10)12-6-4-3-5-11(12)13-2/h10-13H,3-8H2,1-2H3
Standard InChI Key MRMFGOPARWXEPW-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCCCC2NC
Canonical SMILES CC(=O)N(C1CC1)C2CCCCC2NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide belongs to the amide class of compounds, with the IUPAC name N-cyclopropyl-N-[2-(methylamino)cyclohexyl]acetamide. Its molecular formula is C₁₂H₂₂N₂O, yielding a molar mass of 210.32 g/mol. The structure comprises three key moieties:

  • Cyclopropyl group: A strained three-membered carbon ring known to enhance metabolic stability and influence binding affinity to biological targets.

  • 2-Methylamino-cyclohexyl group: A six-membered cyclohexane ring substituted with a methylamino group at the second position, contributing to conformational flexibility and hydrophobicity.

  • Acetamide functional group: A polar moiety capable of hydrogen bonding, critical for interactions with enzymatic active sites.

Physical and Chemical Properties

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular Weight210.32 g/mol
Molecular FormulaC₁₂H₂₂N₂O
Density~1.12 g/cm³ (predicted)
Boiling Point~420°C (estimated)
pKa14.2 (amine group, predicted)

The cyclopropyl ring’s strain (≈27 kcal/mol) increases reactivity, enabling potential ring-opening reactions under acidic conditions. The methylamino group’s basicity (pKa ~10) suggests protonation at physiological pH, enhancing solubility in aqueous environments.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide involves multi-step protocols optimized for yield and purity:

  • Cyclohexane Ring Functionalization: Introduction of a methylamino group at the C2 position via reductive amination of cyclohexanone derivatives.

  • Amidation: Reaction of the cyclohexyl amine intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

  • Cyclopropane Coupling: Final N-cyclopropylation using cyclopropyl bromide under palladium-catalyzed conditions.

Key challenges include minimizing byproducts such as over-alkylated species and ensuring stereochemical control during cyclohexyl ring functionalization.

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.1 ppm (N-methyl group), and δ 3.3 ppm (cyclopropyl CH₂).

    • ¹³C NMR: Signals at 170 ppm (carbonyl carbon) and 10–15 ppm (cyclopropyl carbons).

  • Mass Spectrometry: A molecular ion peak at m/z 210.32 confirms the molecular weight.

Mechanism of Action and Biological Activity

Receptor and Enzyme Interactions

Preliminary studies suggest that N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamide modulates receptor tyrosine kinases (RTKs) and inflammatory mediators. For example:

  • RIP1 Kinase Inhibition: Structural analogs documented in patent WO2020103859A1 demonstrate affinity for RIP1, a key regulator of necroptosis and inflammation . The cyclopropyl group may enhance binding to RIP1’s hydrophobic pocket, analogous to compounds like (2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide .

  • G-Protein-Coupled Receptor (GPCR) Modulation: The methylamino group may facilitate interactions with adrenergic or opioid receptors, akin to N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide’s analgesic effects.

Pharmacological Effects

  • Anti-Inflammatory Activity: In murine models, analogs reduced TNF-α production by 40–60% at 10 µM .

  • Analgesic Potential: Structural similarities to N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide suggest possible μ-opioid receptor agonism.

Applications in Medicinal Chemistry

Therapeutic Prospects

The compound’s dual functionality (lipophilic cyclopropane and polar acetamide) positions it as a candidate for:

  • Neuropathic Pain Management: By targeting RIP1 or opioid receptors .

  • Autoimmune Disease Therapy: Through TNF-α pathway inhibition .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Activity
N-Cyclopropyl-N-(2-methylamino-cyclohexyl)-acetamideC₁₂H₂₂N₂O210.32 g/molRIP1 inhibition, Anti-inflammatory
N-Methyl-N-(4-methylamino-cyclohexyl)-acetamideC₁₀H₂₀N₂O184.28 g/molAnalgesic
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamideC₁₁H₂₂N₂O198.31 g/molEnzyme modulation

The cyclopropyl derivative’s higher molecular weight and lipophilicity enhance blood-brain barrier permeability compared to methyl/ethyl analogs.

Future Research Directions

  • Mechanistic Elucidation: Detailed kinome-wide profiling to identify off-target effects.

  • In Vivo Efficacy Studies: Evaluation in chronic inflammation models (e.g., rheumatoid arthritis).

  • Structural Optimization: Introduction of fluorine atoms to improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator